Receptor Binding Profile: Dual D2 Antagonism and 5-HT1A Agonism with Defined Selectivity
(±)-Tetrahydroberberine (THB) demonstrates a dual functional profile at key CNS and GI targets, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Its binding affinity is quantifiable with pKi values of 6.08 for D2 and 5.38 for 5-HT1A [1]. Importantly, its binding is selective, with moderate to no affinity (pKi < 5.00) for other serotonin receptors (5-HT1B, 5-HT1D, 5-HT3, 5-HT4) [1]. While it shares D1 and D2 affinity with other THPBs like l-tetrahydropalmatine (l-THP), it is distinguished by a lack of significant affinity for mu-opioid, muscarinic, alpha 2-adrenergic, and benzodiazepine binding sites [2]. This unique selectivity profile differentiates it from broader-spectrum CNS agents.
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | D2: pKi = 6.08; 5-HT1A: pKi = 5.38 |
| Comparator Or Baseline | Other 5-HT receptors (5-HT1B, 5-HT1D, 5-HT3, 5-HT4): pKi < 5.00 |
| Quantified Difference | >10-fold selectivity over other 5-HT subtypes |
| Conditions | Radioligand binding assays using [3H]-spiperone (D2) and [3H]-8-OH-DPAT (5-HT1A) |
Why This Matters
This defined, dual-activity profile with built-in selectivity makes (±)-THB a valuable tool compound for studying D2/5-HT1A pathways without confounding interactions at other common CNS receptor targets.
- [1] Lee, T. H., et al. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. Journal of Pharmacology and Experimental Therapeutics. 2011, 338(3), 917-924. View Source
- [2] Niwa, M., et al. Dopaminergic unique affinity of tetrahydroberberine and l-tetrahydroberberine-d-camphor sulfonate. Pharmacology. 1991, 43(6), 329-336. DOI: 10.1159/000138863. View Source
